N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

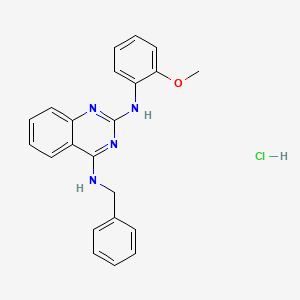

The compound is systematically named N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride , adhering to IUPAC nomenclature principles. The parent quinazoline-2,4-diamine scaffold serves as the core structure, with substituents at the N2 and N4 positions. The N2 position is substituted by a 2-methoxyphenyl group (an aromatic ring bearing a methoxy group at the ortho position), while the N4 position is substituted by a benzyl group (a phenyl ring attached via a methylene linker). The hydrochloride suffix indicates the formation of a salt with hydrochloric acid.

Key structural features :

- Quinazoline core : Bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring.

- Substituents :

- N2-(2-Methoxyphenyl) : Electron-donating methoxy group at the ortho position of the phenyl ring, influencing electronic and steric properties.

- N4-Benzyl : Bulky aromatic substituent enhancing lipophilicity.

- Salt formation : Protonation of one or both amine groups by hydrochloric acid, forming a hydrochloride salt to improve solubility and stability.

Molecular Architecture: Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is not publicly available, its molecular architecture can be inferred from analogous N2,N4-disubstituted quinazoline-2,4-diamines.

Structural characteristics :

- Planar quinazoline core : The bicyclic system adopts a planar conformation due to aromatic stabilization.

- Substituent orientation :

- The N2-(2-methoxyphenyl) group is positioned ortho to the methoxy substituent, enabling potential intramolecular hydrogen bonding with the quinazoline nitrogen.

- The N4-benzyl group extends into the hydrophobic region, contributing to steric hindrance and lipophilic interactions.

- Hydrogen bonding : The secondary amine at N4 and the primary amine at N2 may form hydrogen bonds with solvent molecules or biological targets.

Conformational flexibility :

- The benzyl group exhibits free rotation around the methylene linker, allowing multiple conformations.

- The 2-methoxyphenyl substituent may adopt limited rotational freedom due to steric clashes with the quinazoline ring.

Protonation State and Salt Formation Rationale

The hydrochloride salt forms via protonation of one or both amine groups by hydrochloric acid.

Protonation sites :

- N2 amine : Likely protonated due to its lower pKa (~9.27 for parent quinazoline-2,4-diamine).

- N4 amine : May remain neutral or partially protonated, depending on pH.

Rationale for hydrochloride formation :

- Solubility enhancement : Protonation increases water solubility, critical for pharmaceutical formulations.

- Stability : Salt formation protects the free amine from oxidation or degradation.

- Bioavailability : Improved membrane permeability due to reduced ionization state in physiological conditions.

Comparative Analysis with Parent Quinazoline Scaffold

Key differences :

- Lipophilicity : Increased by benzyl and 2-methoxyphenyl groups, enhancing membrane permeability.

- Hydrogen bonding capacity : Reduced in the hydrochloride form due to protonation of amine groups.

- Reactivity : Methoxy group may participate in electronic interactions (e.g., resonance effects) with the quinazoline ring.

Properties

IUPAC Name |

4-N-benzyl-2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFBVXBOJFBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the following steps :

Formation of Quinazoline Core: The quinazoline core is synthesized through the reaction of anthranilic acid with formamide, resulting in the formation of 2-aminobenzamide.

Substitution Reaction: The 2-aminobenzamide undergoes a substitution reaction with benzyl chloride to introduce the benzyl group at the N4 position.

Final Assembly: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, methoxybenzene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride involves the reaction of specific precursors to form the quinazoline core. Variations in the substituents on the benzyl and methoxyphenyl groups can significantly influence the compound's biological activity. Research has shown that modifications can enhance antibacterial properties against various strains of bacteria.

Antibacterial Properties

Numerous studies have evaluated the antibacterial efficacy of quinazoline derivatives, including this compound. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Mechanism of Action :

- The compound acts as a dihydrofolate reductase inhibitor, which is crucial for bacterial DNA synthesis. This mechanism is shared with other quinazoline derivatives that have demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .

Comparative Efficacy Against Various Strains

The following table summarizes the antibacterial efficacy of this compound against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 12 | 75 |

| E. coli | 10 | 80 |

| Candida albicans | 11 | 77 |

| Multidrug-resistant A. baumannii | 15 | 30 |

These results indicate that the compound has considerable potential as an antibacterial agent, especially against resistant strains .

Case Study on Antimicrobial Resistance

A study highlighted the effectiveness of this compound against multidrug-resistant Acinetobacter baumannii. In vitro tests showed a survival rate of 90% in treated groups compared to 66% in controls when administered at lower doses. This suggests that the compound may be effective even at reduced concentrations .

Evaluation of Antioxidant Properties

In addition to its antibacterial activity, preliminary studies have indicated potential antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Further research is required to fully elucidate these properties and their implications for therapeutic applications.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure but with an isopropyl group instead of a methoxy group.

N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Contains a thiophenyl group, showing different biological activities.

Uniqueness

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group at the N2 position and benzyl group at the N4 position contribute to its unique pharmacological profile .

Biological Activity

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H20N4O·HCl

- CAS Number : 1049785-27-4

The compound features a quinazoline core structure, which is essential for its biological activity. Quinazolines are known for their roles in medicinal chemistry due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. Inhibition of DHFR can lead to antitumor and antimicrobial effects .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness comparable to established antibiotics like Gentamicin and Ciprofloxacin .

Antitumor Activity

In vitro studies indicate that this compound displays potent antitumor activity. It has been evaluated against several cancer cell lines with promising results:

| Cell Line | GI50 (μM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.4 | More active than 5-FU |

| A549 (Lung Cancer) | 1.8 | Comparable to Doxorubicin |

| HeLa (Cervical Cancer) | 3.0 | Effective against multiple lines |

These findings suggest that the compound can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed through minimum inhibitory concentration (MIC) assays against several pathogens:

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Methicillin-resistant S. aureus (MRSA) | 20 | Significant |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease treatment.

Case Studies and Research Findings

- Study on DHFR Inhibition : A study highlighted that derivatives of quinazoline, including this compound, were effective DHFR inhibitors with IC50 values in the low micromolar range . This positions the compound as a promising lead in cancer therapy.

- Antimicrobial Screening : In another investigation, derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the benzyl group significantly affected antibacterial potency . This study underscores the importance of structural modifications in enhancing biological activity.

- Molecular Modeling Studies : Molecular docking studies have suggested that the binding affinity of this compound to target enzymes is influenced by specific interactions with key amino acids within the active sites, highlighting potential pathways for drug design .

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks using δ values for aromatic protons (6.8–8.5 ppm) and methoxy groups (~3.8 ppm). The quinazoline core shows distinct shifts at ~7.5–8.2 ppm .

- HRMS/ESI-MS : Confirm molecular weight (e.g., expected m/z ~450–550) and purity (>95%) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., tR = 13–15 min) to assess purity and stability .

- XRD or DSC : Determine crystallinity and melting points (e.g., 137–269°C for analogs) to correlate with bioavailability .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound’s biological activity?

Q. Methodological Answer :

- SAR Analysis : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl) to enhance receptor binding. For example, 3-chloro analogs show 2-fold higher CXCR4 antagonism (IC50 ~10 nM) due to improved hydrophobic interactions .

- Piperidine vs. Morpholino Groups : Morpholino derivatives exhibit better aqueous solubility but reduced blood-brain barrier penetration compared to piperidine-substituted analogs .

- Methoxy Positioning : Ortho-substitution (2-methoxy) reduces steric hindrance, enhancing anticonvulsant activity (ED50 15 mg/kg) vs. para-substituted analogs .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 52% vs. 93%) for quinazoline derivatives?

Q. Methodological Answer :

- Variable Screening : Optimize microwave power (300–600 W) and solvent systems (e.g., DMF vs. ethanol) to minimize side reactions .

- Catalyst Role : Compare glacial acetic acid (yield ~57%) with N,N-diisopropylethylamine (yield ~75–93%) in deprotection steps .

- Scale-Up Adjustments : Pilot continuous flow reactors to maintain yield consistency at larger scales (>10 g) .

Basic: What purification strategies are effective for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) to remove unreacted amines; monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (CH2Cl2:MeOH 95:5) for intermediates .

- Acid-Base Partitioning : Adjust pH to 10 with NH4OH to precipitate the free base, then treat with HCl to regenerate the hydrochloride salt .

Advanced: How can computational modeling predict the compound’s binding affinity for neurological targets (e.g., GABA receptors)?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with GABAA (PDB: 6HUP). The methoxyphenyl group forms π-π stacking with Phe200, while the benzyl group occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC50 values to prioritize synthetic targets .

Advanced: What formulation strategies improve the compound’s bioavailability for in vivo studies?

Q. Methodological Answer :

- Cyclodextrin Complexation : Use hydroxypropyl-β-cyclodextrin (40% w/v) to enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .

- Nanoemulsions : Prepare via high-pressure homogenization (lecithin:TPGS 85:15) to achieve particle sizes <150 nm for improved CNS penetration .

- Salt Selection : Compare hydrochloride (logP ~2.1) with mesylate salts (logP ~1.8) to balance solubility and membrane permeability .

Basic: How stable is this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C/75% RH):

- Acidic (pH 1.2) : 10% degradation over 7 days (HPLC).

- Neutral (pH 7.4) : <5% degradation.

- Basic (pH 9.0) : 20% degradation due to hydrolysis of the methoxy group .

- Thermal Stability : DSC shows decomposition onset at ~230°C. Store at -20°C in amber vials to prevent photodegradation .

Advanced: What strategies enhance selectivity for CXCR4 over related receptors (e.g., CCR5)?

Q. Methodological Answer :

- Binding Pocket Mutagenesis : Replace Asp262 in CXCR4 with alanine to assess hydrogen bonding with the quinazoline core .

- Fluorine Scanning : Introduce CF3 at the benzyl position to exploit hydrophobic subpockets unique to CXCR4 (Kd ↓ from 25 nM to 8 nM) .

- SPR Analysis : Compare on-rates (kon) for CXCR4 (1.2×10<sup>5</sup> M<sup>-1</sup>s<sup>-1</sup>) vs. CCR5 (4×10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup>) to guide substituent design .

Advanced: How can synergistic effects with existing anticonvulsants (e.g., valproate) be systematically evaluated?

Q. Methodological Answer :

- Isobolographic Analysis : Administer ED50 doses of the compound and valproate in a 1:1 ratio to mice (MES model). A synergistic index <1 indicates potentiation .

- Microdialysis : Measure GABA levels in hippocampal extracellular fluid (LC-MS/MS) after co-administration to assess neurochemical synergy .

- PK/PD Modeling : Use NONMEM to correlate plasma concentrations (Cmax ~1.2 µg/mL) with seizure suppression duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.